1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid
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Overview
Description
1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid is a compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridine ring that is partially saturated and substituted with a phenoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid typically involves the reaction of 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in the reaction include tetrahydrofuran (THF) and hexane. The reaction mixture is often stirred at room temperature for several hours, followed by filtration and purification to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of molecular sieves and other drying agents is common to ensure the removal of moisture and other impurities .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester: Used in organic synthesis and as a building block for more complex molecules.
Uniqueness
1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144466-72-8 |
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Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-methyl-4-phenoxy-3,6-dihydro-2H-pyridine;oxalic acid |
InChI |
InChI=1S/C12H15NO.C2H2O4/c1-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11;3-1(4)2(5)6/h2-7H,8-10H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
WVFJOLOOFGTCQV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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